Epimagnolin A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

表马钱子素A是一种四氢呋喃呋喃类木脂素,存在于 。 它因其多种药理活性而闻名,包括其抑制人类肝脏微粒体中某些酶活性的能力 .

准备方法

合成路线和反应条件: 表马钱子素A的合成涉及多个步骤,包括从天然来源如 该化合物可以通过色谱技术分离,并通过结晶进一步纯化 .

工业生产方法: 表马钱子素A的工业生产通常涉及从木兰属物种中进行大规模提取,然后进行纯化工艺以获得高纯度的所需化合物。 先进色谱技术的使用确保了表马钱子素A从其他木脂素中有效分离 .

化学反应分析

反应类型: 表马钱子素A会经历各种化学反应,包括:

氧化: 表马钱子素A可以被氧化形成不同的衍生物。

还原: 该化合物可以在特定条件下被还原以产生还原形式。

常用试剂和条件:

氧化: 可以使用常见的氧化剂,如高锰酸钾或过氧化氢。

还原: 通常使用还原剂,如硼氢化钠或氢化锂铝。

形成的主要产物: 从这些反应中形成的主要产物包括表马钱子素A的各种氧化、还原和取代衍生物,每种衍生物都具有独特的药理特性 .

科学研究应用

Case Studies

- Lung Cancer : In vitro studies revealed that Epimagnolin A effectively inhibited the growth of H1650 lung cancer cells more than H460 cells, correlating with reduced levels of phosphorylated mTOR and Akt proteins. This suggests a pathway where this compound disrupts mTOR-Akt signaling, leading to decreased cancer cell viability .

- Colon Cancer : Additional studies indicate that this compound may also affect colon cancer cell lines by modulating similar signaling pathways, although further research is necessary to confirm these effects comprehensively.

Case Studies

- Inflammatory Diseases : The anti-inflammatory effects observed in THP-1 cells suggest that this compound could be beneficial for treating conditions characterized by elevated IL-6 levels, such as rheumatoid arthritis and chronic inflammatory diseases .

Pharmacokinetic Interactions

This compound interacts with ATP-binding cassette (ABCB1) transporters, which play a critical role in drug metabolism and resistance. Studies indicate that this compound can enhance the sensitivity of cancer cells to anti-cancer drugs by modulating ABCB1 activity. This interaction was demonstrated through calcein export assays and ATPase activity measurements, suggesting that this compound acts as a substrate for ABCB1, potentially impacting drug bioavailability and efficacy .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cancer Therapeutics | Inhibition of mTOR signaling | Suppresses cell proliferation in lung cancer models |

| Anti-Inflammatory | Inhibition of IL-6 production via p38/NF-κB pathway | Reduces IL-6 levels in monocytic cells |

| Pharmacokinetics | Interaction with ABCB1 transporter | Enhances sensitivity to anti-cancer drugs |

作用机制

表马钱子素A通过多种机制发挥其作用,包括:

相似化合物的比较

表马钱子素A是四氢呋喃呋喃类木脂素的一组化合物,包括:

- 榄香烯

- 巴戟天素

- 木兰素

- 杨梅素

比较:

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for identifying and quantifying Epimagnolin A in plant extracts?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) for quantification. Validate methods using parameters such as linearity (R² > 0.99), precision (RSD < 5%), and recovery rates (85–115%). Thin-layer chromatography (TLC) with specific Rf values can preliminarily confirm presence .

- Key Considerations : Include internal standards (e.g., magnolin) to control matrix effects. Purity assessment requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve structural ambiguity .

Q. How can researchers optimize extraction protocols for this compound to maximize yield while minimizing degradation?

- Methodology : Compare solvent systems (e.g., ethanol, methanol, or aqueous mixtures) using a factorial design to assess polarity effects. Ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) can enhance efficiency. Monitor temperature (e.g., 40–60°C) to prevent thermal degradation .

- Data Analysis : Use response surface methodology (RSM) to model interactions between variables (solvent ratio, time, temperature) and identify optimal conditions .

Q. What in vitro bioassays are most suitable for evaluating this compound’s anti-inflammatory or cytotoxic activity?

- Methodology : For anti-inflammatory studies, use lipopolysaccharide (LPS)-induced RAW 264.7 macrophages to measure cytokine suppression (e.g., TNF-α, IL-6 via ELISA). For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HepG2, A549) with IC₅₀ calculations .

- Controls : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and validate results across multiple cell lines to ensure specificity .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s pharmacokinetic properties across studies?

- Methodology : Conduct meta-analyses to identify variability sources (e.g., dosage, animal models, analytical techniques). Use compartmental modeling (e.g., non-linear mixed-effects modeling) to assess absorption differences. Validate findings via in situ intestinal perfusion or liver microsome assays .

- Contradiction Analysis : Apply the FINER framework to evaluate if discrepancies arise from feasibility limits (e.g., low bioavailability) or methodological flaws (e.g., inconsistent sampling times) .

Q. What experimental designs are recommended to elucidate this compound’s mechanism of action in complex biological systems?

- Methodology : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream targets. Use CRISPR-Cas9 knockout models to validate pathways (e.g., NF-κB or MAPK). Employ molecular docking simulations to predict binding affinities with receptors .

- Statistical Rigor : Apply false discovery rate (FDR) correction for multi-omics data and report effect sizes with 95% confidence intervals .

Q. How can researchers improve the solubility and stability of this compound for in vivo studies?

- Methodology : Test nanoformulations (e.g., liposomes, polymeric nanoparticles) using dynamic light scattering (DLS) for size distribution and drug-loading efficiency. Assess stability via accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

- Validation : Compare pharmacokinetic profiles (Cmax, AUC) of formulated vs. free this compound in rodent models .

Q. What strategies mitigate batch-to-batch variability in this compound isolation from natural sources?

- Methodology : Standardize plant material (e.g., harvest season, geographical origin) and use hyphenated techniques (HPLC-MS) for chemical fingerprinting. Implement quality-by-design (QbD) principles to control critical process parameters (CPPs) .

- Documentation : Provide raw chromatograms and NMR spectra in supplementary materials to enhance reproducibility .

Q. Methodological and Analytical Considerations

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy-toxicity balance?

- Framework : Follow the PICOT structure: Population (e.g., Sprague-Dawley rats), Intervention (dose ranges: 10–100 mg/kg), Comparison (vehicle control), Outcome (e.g., liver enzyme levels, histopathology), Time (acute vs. 28-day exposure) .

- Statistical Tools : Use probit analysis for LD₅₀ determination and benchmark dose (BMD) modeling for subchronic toxicity .

Q. What criteria determine the selection of in vivo models for studying this compound’s neuroprotective effects?

- Guidelines : Prioritize models with translational relevance (e.g., MPTP-induced Parkinson’s disease in mice). Include sham-operated controls and blind scoring to reduce bias. Report ARRIVE 2.0 checklist compliance for rigor .

Q. How can cross-disciplinary approaches enhance this compound research?

属性

分子式 |

C23H28O7 |

|---|---|

分子量 |

416.5 g/mol |

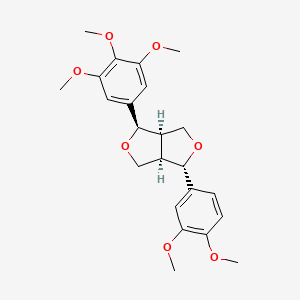

IUPAC 名称 |

(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan |

InChI |

InChI=1S/C23H28O7/c1-24-17-7-6-13(8-18(17)25-2)21-15-11-30-22(16(15)12-29-21)14-9-19(26-3)23(28-5)20(10-14)27-4/h6-10,15-16,21-22H,11-12H2,1-5H3/t15-,16-,21+,22-/m0/s1 |

InChI 键 |

MFIHSKBTNZNJIK-FRMGNDQPSA-N |

SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC |

手性 SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC |

规范 SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC |

同义词 |

epimagnolin epimagnolin A magnolin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。